Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and antiviral research
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different chemical properties.
1,3,4-Oxadiazole-2-carboxylic acid: The parent compound from which sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is derived
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C4H3N2NaO3 |
---|---|
Molecular Weight |
150.07 g/mol |
IUPAC Name |
sodium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BPJCRCQHDKKZBR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(O1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.